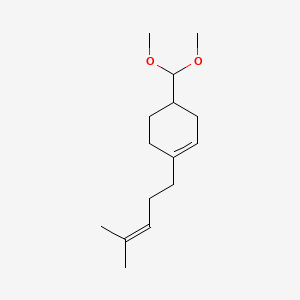
4-(Dimethoxymethyl)-1-(4-methylpent-3-enyl)cyclohexene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dimethoxymethyl)-1-(4-methylpent-3-enyl)cyclohexene is an organic compound characterized by its unique structure, which includes a cyclohexene ring substituted with a dimethoxymethyl group and a 4-methylpent-3-enyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethoxymethyl)-1-(4-methylpent-3-enyl)cyclohexene typically involves multiple steps, starting from readily available precursors
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Dimethoxymethyl)-1-(4-methylpent-3-enyl)cyclohexene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
4-(Dimethoxymethyl)-1-(4-methylpent-3-enyl)cyclohexene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 4-(Dimethoxymethyl)-1-(4-methylpent-3-enyl)cyclohexene exerts its effects involves interactions with specific molecular targets and pathways. For instance, its reactivity with nucleophiles and electrophiles can lead to the formation of various intermediates and products, influencing its behavior in different chemical environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-3-pentenoic acid: This compound shares a similar alkenyl chain but differs in its functional groups and overall structure.
3-(4-Methylpent-3-enyl)thiophene: Another compound with a similar alkenyl chain but with a thiophene ring instead of a cyclohexene ring.
Biologische Aktivität
4-(Dimethoxymethyl)-1-(4-methylpent-3-enyl)cyclohexene is a synthetic organic compound with a unique molecular structure that includes a cyclohexene ring. This compound, characterized by its dimethoxymethyl and alkenyl substituents, has garnered interest for its potential biological activities. Although specific research on this compound is limited, insights can be drawn from related compounds and structural analogs.
Chemical Structure and Properties
- Molecular Formula : C15H24O2
- Molecular Weight : Approximately 240.38 g/mol
- IUPAC Name : this compound
The compound features a cyclohexene ring with a dimethoxymethyl group and an alkenyl chain, which may influence its reactivity and biological activity.
Biological Activity Overview
While direct studies on the biological activity of this compound are sparse, compounds with similar structural motifs often exhibit significant biological properties. Here are some potential activities based on structural similarities:
- Antimicrobial Activity : Many terpenes and related compounds demonstrate antimicrobial properties. For instance, compounds like myrcene and limonene have been shown to inhibit bacterial growth and possess antifungal properties.
- Anti-inflammatory Effects : Similar compounds have been reported to exert anti-inflammatory effects, which could be relevant for therapeutic applications in inflammatory diseases.
- Antioxidant Properties : The presence of alkenyl groups in such compounds often correlates with antioxidant activity, which is crucial for combating oxidative stress in biological systems.
Comparative Analysis with Similar Compounds
To better understand the potential biological activity of this compound, we can compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Myrcene | C10H16 | Antimicrobial, anti-inflammatory |
| Limonene | C10H16 | Antimicrobial, antioxidant |
| β-Pinene | C10H16 | Antimicrobial, anti-inflammatory |
These comparisons suggest that this compound may share similar biological activities due to its structural characteristics.
Case Studies and Research Findings
- Antimicrobial Studies : Research indicates that terpenes can disrupt microbial membranes, leading to cell death. A study on limonene showed significant inhibition of Staphylococcus aureus growth, suggesting that similar compounds could exhibit antimicrobial properties.
- Anti-inflammatory Research : A study demonstrated that myrcene reduced inflammation in animal models by inhibiting pro-inflammatory cytokines. This finding supports the hypothesis that structurally related compounds might also possess anti-inflammatory effects.
- Oxidative Stress Studies : Research involving various terpenes has indicated their potential in reducing oxidative stress markers in cells. For instance, β-pinene was shown to enhance antioxidant enzyme activity in vitro.
Eigenschaften
CAS-Nummer |
51414-21-2 |
|---|---|
Molekularformel |
C15H26O2 |
Molekulargewicht |
238.37 g/mol |
IUPAC-Name |
4-(dimethoxymethyl)-1-(4-methylpent-3-enyl)cyclohexene |
InChI |
InChI=1S/C15H26O2/c1-12(2)6-5-7-13-8-10-14(11-9-13)15(16-3)17-4/h6,8,14-15H,5,7,9-11H2,1-4H3 |
InChI-Schlüssel |
LBJUSIRUXGRPHM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC1=CCC(CC1)C(OC)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















